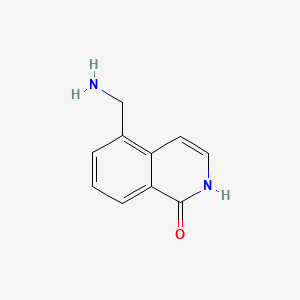

5-(aminomethyl)isoquinolin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(aminomethyl)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound. It belongs to the class of isoquinolinones, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of an aminomethyl group at the 5-position of the isoquinolinone ring imparts unique chemical properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 5-(aminomethyl)isoquinolin-1(2H)-one involves the cyclization of benzocyclobutenols with isocyanates. This reaction is typically catalyzed by rhodium (I) and proceeds via selective cleavage of a C-C bond . Another method involves the electro-oxidative intramolecular C-H amination, which is a metal-free and environmentally friendly approach .

Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical synthesis due to its efficiency and sustainability. This method avoids the use of external oxidants and additives, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 5-(aminomethyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinolinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

5-(aminomethyl)isoquinolin-1(2H)-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential as a biological probe due to its ability to interact with various biomolecules.

Medicine: It has shown promise as a potential therapeutic agent, particularly in the development of anti-cancer drugs.

Mecanismo De Acción

The mechanism of action of 5-(aminomethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. For instance, it inhibits tankyrase enzymes, which are part of the PARP superfamily. This inhibition disrupts the WNT signaling pathway, which is crucial for the proliferation of cancer cells . The compound’s ability to form stable complexes with these enzymes is key to its biological activity.

Comparación Con Compuestos Similares

3-aryl-5-substituted isoquinolin-1-ones: These compounds also inhibit tankyrase enzymes and have shown anti-cancer activity.

Isoquinolin-1(2H)-ones: A broader class of compounds with similar structural features and diverse biological activities.

Uniqueness: 5-(aminomethyl)isoquinolin-1(2H)-one is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other isoquinolinones and contributes to its specific biological activities.

Actividad Biológica

5-(Aminomethyl)isoquinolin-1(2H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10N2O

- CAS Number : 1374652-39-7

This compound features an isoquinoline core with an amino group attached at the 5-position, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to cytotoxic effects in cancer cells .

- TRPV1 Antagonism : Some derivatives of isoquinoline compounds have been identified as antagonists of the transient receptor potential vanilloid type 1 (TRPV1), which plays a role in pain sensation. This suggests potential applications in pain management .

Biological Activity and Research Findings

Recent studies have evaluated the biological activity of this compound and related compounds. The following table summarizes key findings from various studies:

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Anticancer Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various tumor cell lines, supporting its development as a potential anticancer drug. The mechanism was linked to DNA damage through topoisomerase inhibition.

- Pain Management : Animal studies indicated that administration of TRPV1 antagonists derived from isoquinoline structures led to significant pain relief without causing hyperthermia, suggesting a favorable side effect profile for analgesic applications.

Propiedades

IUPAC Name |

5-(aminomethyl)-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-5H,6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRYYCGSWGUEKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC(=O)C2=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.